molecular formula C7H3ClN2O4 B562505 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 811810-67-0

5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No. B562505
M. Wt: 214.561
InChI Key: CRZGVTHVMCEWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423040B2

Procedure details

107.5 g (1 mole) of 5-chloro-7-nitro-2(3H)-benzoxazolone prepared according to Example 1d was suspended in 1000 ml of ethanol. 9.25 g of Pd/C 5% and 50 ml of ethanol were added and the mixture was hydrogenated at 4 bar hydrogen pressure for four to six hours at 60-65° C. while vigorously stirring. When the hydrogenation was complete, the mixture was cooled to 45° C. and filtered over Hyflo®. The Hyflo® was washed twice with 175 ml of methanol. 500 ml of solvent was distilled off under reduced pressure at 50° C., followed by addition of 250 ml of water and removal of 300 ml of solvent was by distillation under reduced pressure at 50° C. The last procedure was repeated twice and finally 250 ml of water was added and 400 ml of solvent was distilled off. The resulting mixture was cooled to 0-5° C. in about one hour. The solid was filtered off, washed three times with 125 ml of cold water, and dried at 50° C. and 100 mbar under a gentle nitrogen stream till dry. Yield about 94%.
Quantity
107.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three
Name
Quantity
9.25 g
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([N+:12]([O-])=O)[C:5]2[O:9][C:8](=[O:10])[NH:7][C:6]=2[CH:11]=1.[H][H]>C(O)C.[Pd]>[NH2:12][C:4]1[C:5]2[O:9][C:8](=[O:10])[NH:7][C:6]=2[CH:11]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
107.5 g
Type
reactant
Smiles
ClC=1C=C(C2=C(NC(O2)=O)C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
9.25 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
while vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered over Hyflo®
WASH
Type
WASH
Details
The Hyflo® was washed twice with 175 ml of methanol
DISTILLATION
Type
DISTILLATION
Details
500 ml of solvent was distilled off under reduced pressure at 50° C.
ADDITION
Type
ADDITION
Details
followed by addition of 250 ml of water and removal of 300 ml of solvent
DISTILLATION
Type
DISTILLATION
Details
was by distillation under reduced pressure at 50° C
ADDITION
Type
ADDITION
Details
finally 250 ml of water was added
DISTILLATION
Type
DISTILLATION
Details
400 ml of solvent was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to 0-5° C. in about one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed three times with 125 ml of cold water
CUSTOM
Type
CUSTOM
Details
dried at 50° C.
CUSTOM
Type
CUSTOM
Details
till dry

Outcomes

Product
Name
Type
Smiles
NC1=CC=CC=2NC(OC21)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.